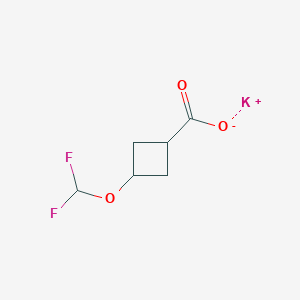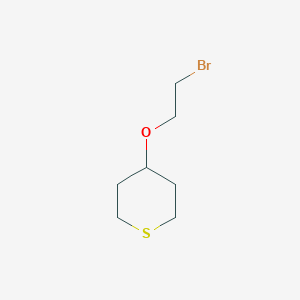
Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate is a chemical compound with the CAS Number: 2580209-57-8 . It has a molecular weight of 204.21 .
Synthesis Analysis
The synthesis of similar compounds, such as Bicyclobutanes (BCBs), has been studied extensively . The first known synthesis of a BCB was in 1959 when Wiberg and Ciula reported that treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide afforded an ester-substituted BCB .Molecular Structure Analysis
The InChI code for Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate is 1S/C6H8F2O3.K/c7-6(8)11-4-1-3(2-4)5(9)10;/h3-4,6H,1-2H2,(H,9,10);/q;+1/p-1 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Bicyclobutanes (BCBs), which are structurally similar to the compound , have been used in “strain-release” transformations . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate is utilized in pharmaceutical research due to its potential as a building block for drug development. Its unique structure allows for the synthesis of novel compounds that may exhibit therapeutic properties. The difluoromethoxy group in particular is of interest for its ability to improve the metabolic stability of pharmaceuticals .
Material Science
In the field of material science, this compound’s stability under various conditions is explored to develop new materials with enhanced properties. Its resistance to temperature and chemical reactions makes it a candidate for creating polymers or coatings that require durability .
Chemical Synthesis
This potassium salt serves as a reagent in chemical synthesis, where it can be used to introduce the difluoromethoxy functional group into other chemical compounds. This is particularly valuable in synthesizing molecules with specific fluorinated substructures, which are prevalent in many advanced materials and agrochemicals .
Analytical Chemistry
In analytical chemistry, EN300-27706979 can be used as a standard or reference compound when developing new analytical methods. Its well-defined structure and properties provide a benchmark for calibrating instruments or validating techniques .
Chromatography
The compound’s unique properties make it suitable for use as a stationary phase in chromatography. Its ability to interact with various molecules could help in separating complex mixtures, aiding in the purification of specific compounds .
Safety And Hazards
Zukünftige Richtungen
The unique chemistry of small, strained carbocyclic systems like BCBs has prompted a resurgence of interest in strained carbocyclic species . They have potential as bioisosteres, have a high fraction of sp3 carbons, and have limited appearance in the patent literature . This suggests that there could be future research directions for Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate and similar compounds.
Eigenschaften
IUPAC Name |
potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3.K/c7-6(8)11-4-1-3(2-4)5(9)10;/h3-4,6H,1-2H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICXRYZCTGBMDN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2851556.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine](/img/structure/B2851557.png)
![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/no-structure.png)

![N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride](/img/structure/B2851562.png)

![7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2851564.png)

![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2851568.png)


![2-(2-Chloro-6-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2851574.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2851577.png)
![N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2851578.png)